chemical properties and reactivity of 6-Chloropyrazine-2-sulfonyl chloride
chemical properties and reactivity of 6-Chloropyrazine-2-sulfonyl chloride
This guide serves as a technical reference for 6-Chloropyrazine-2-sulfonyl chloride , a high-value heterocyclic building block used extensively in medicinal chemistry for the development of Nav1.8 inhibitors, NLRP3 inflammasome inhibitors, and other bioactive sulfonamides.[1]
Chemical Properties, Reactivity, and Synthetic Applications
Executive Summary
6-Chloropyrazine-2-sulfonyl chloride is a dual-electrophile scaffold characterized by an electron-deficient pyrazine core substituted with a reactive sulfonyl chloride group at position 2 and a chloro group at position 6.[1] This unique substitution pattern allows for sequential functionalization:
-
Chemoselective Sulfonylation: The sulfonyl chloride moiety reacts rapidly with nucleophiles (amines, alcohols) under mild conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting sulfonamide acts as an electron-withdrawing group (EWG), further activating the C6-position for subsequent displacement of the chloride by a second nucleophile.
This guide details the physicochemical profile, synthesis, handling, and reactivity of this compound, providing researchers with a robust framework for its utilization in drug discovery.
Physicochemical Profile
| Property | Data |
| Chemical Name | 6-Chloropyrazine-2-sulfonyl chloride |
| CAS Number | 909712-10-3 |
| Molecular Formula | C₄H₂Cl₂N₂O₂S |
| Molecular Weight | 213.04 g/mol |
| Appearance | Yellow to orange semi-solid or oil (often prepared crude) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols |
| Stability | High Moisture Sensitivity. Hydrolyzes to sulfonic acid.[1][2][3] Unstable at RT for prolonged periods. |
| Storage | -20°C under inert atmosphere (Ar/N₂). Best used immediately after generation. |
Synthesis & Preparation Strategies
Due to its hydrolytic instability, 6-Chloropyrazine-2-sulfonyl chloride is frequently generated in situ or used immediately after isolation.[1] Two primary synthetic routes are established:
Route A: Oxidative Chlorosulfonation (From Thiol)
The traditional method utilizing oxidative chlorination.
-
Precursor: 6-Chloropyrazine-2-thiol.[1]
-
Reagents: Chlorine gas (
) or Sulfuryl chloride ( ) in Acetic Acid/Water; or -chlorosuccinimide (NCS) with HCl. -
Mechanism: Oxidation of the thiol sulfur to the sulfonyl chloride.
-
Protocol Note: Requires careful temperature control (
C) to prevent over-chlorination or hydrolysis.
Route B: Sandmeyer-Type Reaction (From Amine)
The modern, preferred route for safety and scalability, avoiding
-
Precursor: 6-Chloropyrazin-2-amine (CAS: 33332-28-4).[1]
-
Reagents: Sodium Nitrite (
), Acid ( ), Sulfur Dioxide source (SO₂ gas or DABSO), Copper(I) or (II) catalyst. -
Workflow:
-
Diazotization: Convert the amine to the diazonium salt at 0°C.
-
Chlorosulfonylation: React the diazonium species with
and to capture the sulfonyl radical.
-
Reactivity Profile & Mechanism
The compound possesses two distinct electrophilic sites. Understanding the hierarchy of reactivity is critical for designing synthetic routes.
Site 1: Sulfonyl Chloride ( )[4][5][6]
-
Reactivity: Very High.
-
Mechanism: Nucleophilic Acyl Substitution (Sulfonyl transfer).
-
Dominant Reaction: Reacts with
and amines to form sulfonamides . -
Conditions: Requires a non-nucleophilic base (TEA, DIPEA, Pyridine) in an anhydrous solvent (DCM, THF) at 0°C to RT.
Site 2: Pyrazine Ring C6-Chlorine ( )[1]
-
Reactivity: Moderate to High (Activated).
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).
-
Activation: The pyrazine nitrogens are naturally electron-withdrawing. The addition of the sulfonyl group at C2 (strong EWG) significantly lowers the LUMO energy, making the C6-Cl highly susceptible to displacement.
-
Sequence: SNAr reactions are typically performed after sulfonamide formation to prevent competing reactions at the sulfonyl center.
Experimental Protocols
Protocol 1: General Sulfonamide Synthesis
Target: Synthesis of N-substituted-6-chloropyrazine-2-sulfonamide.[1]
Reagents:
-
6-Chloropyrazine-2-sulfonyl chloride (1.0 equiv, crude or freshly prepared)[1]
-
Amine nucleophile (1.0 - 1.2 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Preparation: Dissolve the amine and base in anhydrous DCM under
atmosphere. Cool the mixture to 0°C. -
Addition: Dissolve 6-Chloropyrazine-2-sulfonyl chloride in a minimal volume of DCM and add dropwise to the amine solution. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours. Monitor by TLC/LCMS (Look for disappearance of amine and formation of sulfonamide mass).
-
Workup: Dilute with DCM, wash with water, brine, and dry over
. Concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol 2: Sequential SNAr Displacement
Target: Functionalization of the C6 position.
Reagents:
-
6-Chloro-sulfonamide derivative (from Protocol 1)[1]
-
Second Nucleophile (e.g., alkoxide, amine, thiol)
-
Base (e.g.,
, , or NaH) -
Solvent (DMF, DMSO, or Acetonitrile)
Procedure:
-
Dissolve the chloropyrazine sulfonamide in DMF.
-
Add the base and the second nucleophile.
-
Heat to 60–100°C (depending on nucleophile strength).
-
Monitor for displacement of the chloride. Note: The sulfonamide nitrogen may require protection if it is primary (
) to prevent side reactions, though the acidic proton usually protects it from acting as a nucleophile.
Reaction Pathway Visualization
The following diagram illustrates the standard workflow: Synthesis of the reagent followed by sequential functionalization.
Figure 1: Synthetic workflow from precursor amine to dual-functionalized medicinal chemistry scaffold.
Handling & Stability Guidelines
-
Moisture Intolerance: The sulfonyl chloride bond is highly susceptible to hydrolysis. Always use oven-dried glassware and anhydrous solvents.[1]
-
Thermal Instability: Do not heat the sulfonyl chloride above 40°C during generation or concentration. Spontaneous decomposition with
evolution can occur. -
Storage: If isolation is necessary, store as a solid/oil at -20°C under argon. For best results, use the "crude" solution immediately in the next step.
References
- Goodman, K. B., et al. (2022). 2-Amino-N-heteroaryl-nicotinamides as Nav1.8 inhibitors. U.S. Patent No. 11,377,438. Washington, DC: U.S. Patent and Trademark Office.
- Harrison, D., et al. (2019). Novel sulfonamide carboxamide compounds (NLRP3 Inhibitors). WO Patent No. 2019034686A1. World Intellectual Property Organization.
